molecular formula C22H17ClN2O2 B5039674 2-amino-4-(2-chlorophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(2-chlorophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B5039674
M. Wt: 376.8 g/mol
InChI Key: IOLXKUYTMGLVPP-UHFFFAOYSA-N
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Description

This compound is a derivative of chromene, a heterocyclic compound with a fused benzene and pyran ring. It has various substituents including an amino group, a chlorophenyl group, a phenyl group, and a nitrile group. These functional groups could potentially influence the compound’s reactivity and biological activity .


Molecular Structure Analysis

The compound’s structure is likely to be planar due to the conjugated system of the chromene core. The presence of the electron-donating amino group and electron-withdrawing nitrile group could potentially influence the compound’s electronic properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the amino group could participate in acid-base reactions, the nitrile group could undergo hydrolysis, and the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the amino and nitrile groups could influence its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Chromene derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As a general rule, handling of chemical substances should always be done with appropriate personal protective equipment and in a well-ventilated area .

Future Directions

Future research could focus on exploring the biological activity of this compound and its derivatives, as well as optimizing its synthesis. Additionally, computational studies could be performed to predict its properties and potential biological targets .

Properties

IUPAC Name

2-amino-4-(2-chlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2/c23-17-9-5-4-8-15(17)20-16(12-24)22(25)27-19-11-14(10-18(26)21(19)20)13-6-2-1-3-7-13/h1-9,14,20H,10-11,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLXKUYTMGLVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1OC(=C(C2C3=CC=CC=C3Cl)C#N)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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